molecular formula C22H17O3P B1581535 2-(Triphenylphosphoranylidene)succinic anhydride CAS No. 906-65-0

2-(Triphenylphosphoranylidene)succinic anhydride

Cat. No. B1581535
CAS RN: 906-65-0
M. Wt: 360.3 g/mol
InChI Key: CXYNGWAHZKOMJQ-UHFFFAOYSA-N
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Description

2-(Triphenylphosphoranylidene)succinic anhydride is a chemical compound with the molecular formula C22H17O3P . It is used in C-C bond-forming reactions .


Synthesis Analysis

The synthesis of 2-(Triphenylphosphoranylidene)succinic anhydride involves refluxing azomethine and 2-(Triphenylphosphoranylidene) succinic anhydride in acetonitrile . Azomethine is synthesized by refluxing mono and di-amines with para-substituted benzaldehyde in absolute ethanol .


Molecular Structure Analysis

The structure and conformation of 2-(Triphenylphosphoranylidene)succinic anhydride have been studied using various spectroscopic techniques . The compound’s conformation is constrained . The trapped radical results from the departure of a hydrogen atom bound to a carbon located α to both a C-P and a C-O bond .


Chemical Reactions Analysis

The reaction suitability of 2-(Triphenylphosphoranylidene)succinic anhydride is primarily for C-C bond formation . The compound is also involved in the synthesis of novel triphenyl-λ5-phosphaneylidene-1,3-oxazepine-4,7-diones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.34 and its empirical formula is C22H17O3P . It has a melting point of 167 °C (dec.) (lit.) .

Scientific Research Applications

Structural and Conformational Analysis

  • Summary of Application: This compound is used in the study of the structure and conformation of 2-triphenylphosphoranylidenesuccinic acid derivatives .
  • Methods of Application: The study involves the use of 1H, 13C, and 31P one and two-dimensional NMR spectroscopy in various solvents and at variable temperatures . The conformation of the anhydride is constrained, but in the corresponding monoethyl and diethyl esters, there is an anticlinal relationship between the phosphorus and hydrogens on C-3 .
  • Results or Outcomes: Signals of Z and E isomers were observed with the diethyl ester in solvent-dependent ratios based on 1H, 13C, and 31P resonances . Protonation (deuteronation) of 2 and 3 changes their conformation and P–H couplings .

Electrolyte Additive for Lithium Metal Secondary Batteries

  • Summary of Application: This compound is introduced as a lithium (Li) metal anode surface-stabilizing electrolyte additive for improving the cycle performance of Li metal secondary batteries .
  • Methods of Application: The compound is readily decomposed on Li metal anodes before the decomposition of liquid electrolytes .
  • Results or Outcomes: The compound forms a stable surface on the Li metal anodes, which helps in improving the cycle performance of the batteries .

Electron Paramagnetic Resonance/Electron Nuclear Double Resonance Study

  • Summary of Application: This compound is used in the study of radicals containing both a phosphoranylidene and a ketone group .
  • Methods of Application: The study involves X-irradiation of single crystals of the compound and subsequent analysis by EPR/ENDOR spectroscopy .
  • Results or Outcomes: The trapped radical results from the departure of a hydrogen atom bound to a carbon located α to both a CP and a CO bond . The resulting hyperfine coupling tensors are compared with those obtained from ab initio calculations .

HPLC Column Separation

  • Summary of Application: This compound is used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application: The compound is applied to the HPLC column and the separation process is carried out .
  • Results or Outcomes: The specific outcomes or results of this application are not provided in the source .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYNGWAHZKOMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238215
Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Triphenylphosphoranylidene)succinic anhydride

CAS RN

906-65-0
Record name (Triphenylphosphoranylidene)succinic anhydride
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Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Record name 906-65-0
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Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Record name 2-(triphenylphosphoranylidene)succinic anhydride
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Record name 2-(TRIPHENYLPHOSPHORANYLIDENE)SUCCINIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH Ryou, JN Lee, DJ Lee, WK Kim, JW Choi, JK Park… - Electrochimica …, 2013 - Elsevier
Aiming at improving the capacity retention abilities of LiMn2O4/graphite based Li-ion batteries (LIBs) at high temperatures, we report on 2-(triphenylphosphoranylidene) succinic anhydride (TPSA) as a new electrolyte additive. The unit cells with 0.1 wt.% of TPSA achieved a 43% capacity retention increase at high temperature operation (55° C, 100 cycles, C/2 rate) compared to a control group without the additive. To understand the underlying principle on the enhanced capacity retention ability of the unit cells, the effect of …
Number of citations: 23 www.sciencedirect.com

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